molecular formula C6H9Li B14275322 lithium;cyclohexene CAS No. 141874-73-9

lithium;cyclohexene

Cat. No.: B14275322
CAS No.: 141874-73-9
M. Wt: 88.1 g/mol
InChI Key: KMOYYYYFQWJNHQ-UHFFFAOYSA-N
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Description

Lithium;cyclohexene is a compound that combines lithium, an alkali metal, with cyclohexene, a six-membered ring containing a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

Lithium;cyclohexene can be synthesized through the reaction of cyclohexene with lithium metal. The reaction typically involves the use of an inert solvent such as hexane or pentane to facilitate the formation of the organolithium compound. The general reaction is as follows: [ \text{C}6\text{H}{10} + 2\text{Li} \rightarrow \text{C}_6\text{H}_9\text{Li} + \text{LiH} ]

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Lithium;cyclohexene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form cyclohexanone or cyclohexanol.

    Reduction: It can be reduced to form cyclohexane.

    Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of different organolithium compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexanone, cyclohexanol.

    Reduction: Cyclohexane.

    Substitution: Various organolithium compounds depending on the electrophile used.

Scientific Research Applications

Lithium;cyclohexene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Research is ongoing to explore its potential use in biological systems, although its applications are currently limited.

    Medicine: There is interest in its potential use in drug synthesis and as a precursor for pharmaceuticals.

    Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable compounds.

Mechanism of Action

The mechanism of action of lithium;cyclohexene involves the interaction of the lithium atom with various molecular targets. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the generation of different products. The pathways involved include:

    Nucleophilic Addition: The lithium atom adds to carbonyl groups, forming alkoxides.

    Nucleophilic Substitution: The lithium atom replaces other atoms or groups in a molecule, forming new organolithium compounds.

Comparison with Similar Compounds

Lithium;cyclohexene can be compared with other similar compounds such as:

    Grignard Reagents (RMgX): Both are organometallic compounds used in organic synthesis, but this compound is generally more reactive.

    Organolithium Compounds (RLi): Similar in reactivity, but the presence of the cyclohexene ring in this compound provides unique steric and electronic properties.

    Cyclohexyl Lithium (C₆H₁₁Li): Similar structure but lacks the double bond present in cyclohexene, leading to different reactivity and applications.

Conclusion

This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and materials science. Further research is needed to fully explore its applications and potential benefits.

Properties

141874-73-9

Molecular Formula

C6H9Li

Molecular Weight

88.1 g/mol

IUPAC Name

lithium;cyclohexene

InChI

InChI=1S/C6H9.Li/c1-2-4-6-5-3-1;/h1-3H,4-6H2;/q-1;+1

InChI Key

KMOYYYYFQWJNHQ-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1C[CH-]C=CC1

Origin of Product

United States

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